molecular formula C7H7FO B14557311 2-(Fluoromethyl)phenol CAS No. 62037-87-0

2-(Fluoromethyl)phenol

Cat. No.: B14557311
CAS No.: 62037-87-0
M. Wt: 126.13 g/mol
InChI Key: AYHHDHPNVPMCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Fluoromethyl)phenol is an organic compound with the molecular formula C7H7FO It is a derivative of phenol, where a fluoromethyl group (-CH2F) is attached to the benzene ring at the ortho position relative to the hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Aromatic Substitution: One common method for synthesizing 2-(Fluoromethyl)phenol involves the nucleophilic aromatic substitution of a halogenated precursor.

    Direct Fluorination: Another method involves the direct fluorination of 2-methylphenol using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Electrophilic Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, sulfo, or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors by altering the electronic distribution and steric properties of the molecule . This can lead to changes in the activity of the target proteins and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoromethyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity patterns and interactions compared to its non-fluorinated analogs. The fluorine atom can also enhance the compound’s stability and bioavailability, making it valuable in various applications .

Properties

CAS No.

62037-87-0

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

IUPAC Name

2-(fluoromethyl)phenol

InChI

InChI=1S/C7H7FO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2

InChI Key

AYHHDHPNVPMCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.